4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a pyrazine ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the methanolysis of 2-cyanopyridine to afford methoxyimidate, followed by acid-catalyzed cyclization to yield the target compound . Another approach uses picolinic acid as a starting material, which undergoes a series of reactions to form the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process often starts with commercially available precursors and involves steps that are amenable to large-scale synthesis. For instance, the use of picolinic acid as a precursor allows for a multi-gram scale synthesis with an overall yield of 64% .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism by which 4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal centers in catalytic processes. This interaction facilitates various chemical transformations, making it a valuable tool in asymmetric catalysis .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: This compound has a similar structure but features a pyridine ring instead of a pyrazine ring.
4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Another similar compound with an isopropyl group instead of a tert-butyl group.
Uniqueness
4-Tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a pyrazine ring and an oxazole ring. This structural feature imparts distinct chemical and physical properties, making it particularly useful in certain catalytic and synthetic applications .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H15N3O/c1-11(2,3)9-7-15-10(14-9)8-6-12-4-5-13-8/h4-6,9H,7H2,1-3H3 |
InChI Key |
OPQTURLDWDZYMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=CN=C2 |
Origin of Product |
United States |
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